molecular formula C11H10IN3 B8344168 N-(4-iodophenyl)-N-methylpyrimidin-2-amine

N-(4-iodophenyl)-N-methylpyrimidin-2-amine

Cat. No. B8344168
M. Wt: 311.12 g/mol
InChI Key: MLNUQCMBOBZSCO-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-N-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C11H10IN3 and its molecular weight is 311.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-iodophenyl)-N-methylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-iodophenyl)-N-methylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-iodophenyl)-N-methylpyrimidin-2-amine

Molecular Formula

C11H10IN3

Molecular Weight

311.12 g/mol

IUPAC Name

N-(4-iodophenyl)-N-methylpyrimidin-2-amine

InChI

InChI=1S/C11H10IN3/c1-15(11-13-7-2-8-14-11)10-5-3-9(12)4-6-10/h2-8H,1H3

InChI Key

MLNUQCMBOBZSCO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)I)C2=NC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under an argon atmosphere, a solution of N-(4-iodophenyl)pyrimidin-2-amine (1.47 g) in anhydrous DMF (10 ml) was added dropwise to a suspension of sodium hydride (218 mg) in anhydrous DMF (8 ml), and the resulting mixture was stirred at room temperature for 75 minutes. Methyl iodide (0.37 ml) was added dropwise to the reaction solution and the resulting mixture was stirred at room temperature for another 1 hour. Water was added thereto and the resulting mixture was extracted with ethyl acetate. Organic layer was washed twice with water and once with saturated brine, and dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated. The residue was recrystallized from hexane to obtain N-(4-iodophenyl)-N-methylpyrimidin-2-amine (1.38 g). NMR (H1, CDCl3): δ 3.49(3H, s), 6.58 (1H, t, J=4.6 Hz), 7.07-7.09 (2H, m), 7.67-7.69 (2H, m), 8.32 (2H, d, J=4.6 Hz)
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
218 mg
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reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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